

Application Notes and Protocols for MOPS Buffer in Bacterial Culture

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using MOPS (3-(N-morpholino)propanesulfonic acid) buffer in bacterial culture. MOPS is a zwitterionic biological buffer valued for its ability to maintain a stable pH in the range of 6.5 to 7.9, making it suitable for the cultivation of various bacteria, including Escherichia coli and Salmonella enterica.[1][2] [3][4][5] Its low metal-binding capacity and stability make it a superior choice over traditional phosphate buffers in many applications.[6]

Data Presentation

Table 1: Recommended MOPS Concentrations for Various Applications



Application	Recommended MOPS Concentration	Key Considerations
General Bacterial Culture	20 mM - 50 mM	Provides robust pH control for routine growth.
High-Density Bacterial Culture	Up to 150 mM	Used in specialized media like H15 to support high cell densities by counteracting acidification from glucose metabolism.[7]
Mammalian Cell Culture	10 mM - 25 mM	Higher concentrations (>20 mM) may exhibit cytotoxicity.[8] [9][10][11]
Protein Purification	20 mM - 50 mM	Ensures pH stability during lysis and subsequent purification steps.[8]
RNA Electrophoresis	1x (from a 10x stock)	Standard component of running buffers for denaturing agarose gels.[12][13]
Caldicellulosiruptor bescii Culture	20 mM - 160 mM	Optimal concentration can be determined by monitoring growth and metabolite production.[14]

Table 2: Physicochemical Properties of MOPS



Property	Value
Full Chemical Name	3-(N-morpholino)propanesulfonic acid
CAS Number	1132-61-2[2]
Molecular Weight	209.26 g/mol
pKa (at 25°C)	7.2
Useful pH Range	6.5 - 7.9[1][2][3]
Water Solubility (at 20°C)	1000 g/L[2]

Experimental Protocols

Protocol 1: Preparation of 1 M MOPS Stock Solution (pH 7.4)

Objective: To prepare a sterile 1 M stock solution of MOPS buffer for addition to bacterial culture media.

Materials:

- MOPS (free acid) powder
- Nuclease-free water
- 10 N NaOH
- Magnetic stirrer and stir bar
- Calibrated pH meter
- Graduated cylinder
- 0.22 μm sterile filter unit
- Sterile storage bottle



Procedure:

- Weigh out 209.3 g of MOPS free acid powder.
- In a beaker, dissolve the MOPS powder in approximately 800 mL of nuclease-free water. Stir on a magnetic stir plate until fully dissolved.
- Slowly add 10 N NaOH to adjust the pH to 7.4. Monitor the pH carefully using a calibrated pH meter.
- Once the target pH is reached, transfer the solution to a 1 L graduated cylinder.
- Add nuclease-free water to bring the final volume to 1 L.
- Sterilize the 1 M MOPS stock solution by passing it through a 0.22 μ m filter into a sterile storage bottle.
- Store the stock solution at 4°C, protected from light.

Note: Autoclaving MOPS-containing media, especially in the presence of glucose, is not recommended as it can lead to degradation of the buffer.[2][11] Filter sterilization is the preferred method.

Protocol 2: Preparation of MOPS-Buffered Minimal Medium for E. coli

Objective: To prepare a defined minimal medium buffered with MOPS for the cultivation of E. coli. This protocol is adapted from the Neidhardt MOPS Minimal Medium.[15]

Materials:

- 10X MOPS Mixture (see preparation below)
- 1 M K₂HPO₄
- Sterile deionized water
- 100X Carbon Source (e.g., 20% w/v glucose solution, filter-sterilized)



• Other required supplements (e.g., amino acids, vitamins), filter-sterilized

Procedure for 10X MOPS Mixture:

- To approximately 600 mL of sterile deionized water, add the following, ensuring each component dissolves completely before adding the next:
 - 83.72 g MOPS (free acid)
 - o 7.17 g Tricine
- Adjust the pH to 7.4 with 10 M KOH.
- Add the following sterile stock solutions in order:
 - 10 mL of 0.276 M K₂SO₄
 - 50 mL of 1.9 M NH₄Cl
 - 2.1 mL of 2.5 M MgCl₂
 - 0.25 mL of 0.02 M CaCl₂
 - 100 mL of 5 M NaCl
 - 0.028 g of FeSO₄·7H₂O (prepare fresh)
 - 0.2 mL of Micronutrient Stock Solution
- Bring the final volume to 1 L with sterile deionized water.
- Filter-sterilize the 10X MOPS Mixture through a 0.2 μm filter and store in aliquots at -20°C.

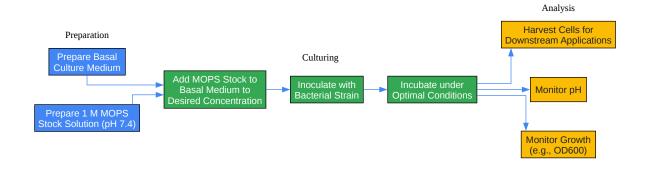
Procedure for 1X MOPS Minimal Medium (1 L):

- In a sterile container, combine the following:
 - 100 mL of 10X MOPS Mixture



- 1.32 mL of 1 M K₂HPO₄
- 888.68 mL of sterile deionized water
- Mix well.
- Just before use, add 10 mL of a 100X sterile carbon source (e.g., 20% glucose for a final concentration of 0.2%).
- Add any other required sterile supplements to their final desired concentrations.

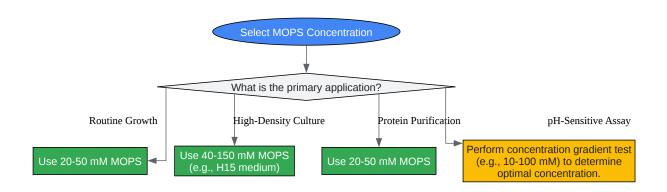
Visualizations



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Caption: Workflow for Preparing and Using MOPS-Buffered Bacterial Culture Media.





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Caption: Decision Tree for Selecting the Optimal MOPS Concentration.

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